Ethyl 2-methoxyacrylate: A Technical Guide to Its Role in Advanced Synthesis and Biomaterials
Ethyl 2-methoxyacrylate: A Technical Guide to Its Role in Advanced Synthesis and Biomaterials
As drug development pipelines and biomaterial engineering become increasingly sophisticated, the demand for highly versatile, multifunctional synthons has surged. Ethyl 2-methoxyacrylate (CAS: 36997-05-4) stands out as a critical building block bridging the gap between small-molecule pharmaceutical synthesis and macroscopic hydrogel formulation.
This whitepaper provides an in-depth technical analysis of ethyl 2-methoxyacrylate, detailing its physicochemical profile, mechanistic applications in organic synthesis, and its emerging role in advanced hemostatic biomaterials.
Physicochemical Profiling
Understanding the physical parameters of ethyl 2-methoxyacrylate is crucial for optimizing reaction conditions and solvent compatibilities. The molecule features an electron-deficient alkene conjugated with an ester, while simultaneously bearing an electron-donating alpha-methoxy group. This push-pull electronic configuration is the primary driver of its unique reactivity.
| Property | Value |
| IUPAC Name | Ethyl 2-methoxyacrylate[1] |
| CAS Number | 36997-05-4[2] |
| Molecular Formula | C6H10O3[2] |
| Molecular Weight | 130.14 g/mol [2] |
| Density | 0.983 ± 0.06 g/cm³ (Predicted)[2] |
| Boiling Point | 149.5 ± 23.0 °C (Predicted)[2] |
| EPA DTXSID | DTXSID60885658[1] |
Mechanistic Applications in Organic Synthesis
Ni-Catalyzed Reductive Radical Addition for Lactate Derivatives
Lactate derivatives are essential synthetic precursors for a wide array of pharmaceutical products[3]. Traditional methods to synthesize substituted lactates often require multi-step functional group manipulations that reduce overall yield.
The Causality of the Approach: By utilizing ethyl 2-methoxyacrylate as an α -oxyacrylate radical acceptor, researchers can achieve a direct, Ni-catalyzed reductive coupling with alkyl iodides[3]. The nickel catalyst initiates radical formation from the alkyl iodide. The resulting alkyl radical undergoes a highly regioselective intermolecular addition to the electron-deficient double bond of ethyl 2-methoxyacrylate[3]. The α -methoxy group stabilizes the intermediate radical, ensuring high conversion rates to the desired lactate derivative[3].
Caption: Mechanistic pathway of Ni-catalyzed reductive radical addition to ethyl 2-methoxyacrylate.
Aza Diels-Alder Reaction for Quinoline-4-Carboxylates
The quinoline-4-carboxylate core is a privileged scaffold, particularly relevant in the development of neurokinin-3 (NK-3) receptor antagonists. Classical construction methods, such as the Pfitzinger and Doebner reactions, are heavily limited by harsh basic conditions and prolonged reaction times[4].
The Causality of the Approach: To bypass these bottlenecks, an aza-Diels-Alder reaction utilizing N-arylimines and ethyl 2-methoxyacrylate was developed[4]. Ethyl 2-methoxyacrylate acts as an electron-enriched acrylic acid derivative that readily undergoes cycloaddition[4]. The use of Indium(III) chloride ( InCl3 ) provides mild Lewis acid catalysis, while microwave activation condenses the reaction time to merely 3 minutes, yielding up to 57% of the target 2-phenylquinoline-4-carboxylates[4].
Advanced Biomaterials: Wet-Adhesive Hemostatic Hydrogels
Beyond small-molecule synthesis, ethyl 2-methoxyacrylate is instrumental in the bioengineering of wet-adhesive hemostatic hydrogels. Achieving rapid hemostasis in incompressible, actively bleeding wounds requires materials that can anchor to dynamic, wet tissue surfaces[5].
The Causality of the Approach: When ethyl 2-methoxyacrylate is copolymerized with 2-acrylamido-2-methylpropanesulfonic acid, gelatin, chitosan (CS), and acrylic acid, it introduces critical hydrophobic domains into the hydrophilic polymer network[5]. These hydrophobic domains work synergistically with dynamic electrostatic forces to displace interfacial water molecules, allowing the hydrogel to adhere stably and firmly to various biological tissues[5].
Caption: Role of ethyl 2-methoxyacrylate in enhancing wet-tissue adhesion in hemostatic hydrogels.
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal checks.
Protocol A: Ni-Catalyzed Reductive Coupling (Lactate Synthesis)
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Preparation: Under a dry nitrogen atmosphere, charge a Schlenk tube with the Ni-catalyst, the target alkyl iodide (1.0 equiv), and ethyl 2-methoxyacrylate (0.2 mmol)[3].
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Solvent Addition & Causality: Add deoxygenated THF (0.3 mL) and Hexafluoroisopropanol (HFIP, 0.2 mL)[3]. Causality: HFIP is selected because it acts as a strong hydrogen-bond donor, stabilizing the radical intermediate and preventing unwanted side reactions.
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Execution: Stir the mixture at 25 °C for 12 hours[3].
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Self-Validation (QC Step): Before quenching or chromatography, add a known quantity of mesitylene as an internal standard[3]. Analyze an aliquot of the crude mixture via 1H NMR to determine the precise conversion yield against the mesitylene standard. Proceed to silica gel chromatography only if the NMR yield exceeds 70%.
Protocol B: Microwave-Assisted Aza Diels-Alder Synthesis
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Preparation: Combine the chosen N-arylimine (1.0 equiv) and ethyl 2-methoxyacrylate (1.2 equiv) in a microwave-safe reaction vial[4].
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Catalysis & Causality: Add 0.5 equivalents of Indium(III) chloride ( InCl3 )[4]. Causality: InCl3 is utilized as a mild, moisture-tolerant Lewis acid that selectively activates the imine without degrading the electron-enriched acrylate[4].
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Activation: Subject the mixture to microwave irradiation at 150 W for exactly 3 minutes[4].
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Self-Validation (QC Step): Perform Thin-Layer Chromatography (TLC) monitoring (Hexane/EtOAc). A successful cycloaddition is indicated by the complete disappearance of the imine spot. Post-purification, validate the 2-phenylquinoline-4-carboxylate structure via 13C NMR, specifically confirming the presence of the characteristic carboxylate carbon peak (~165 ppm).
References
- ChemBK. "ethyl 2-methoxyacrylate - ChemBK".
- US EPA. "2-Propenoic acid, 2-methoxy-, ethyl ester - Substance Details - SRS".
- National Science Foundation (NSF). "Synthesis of Lactate Derivatives via Reductive Radical Addition to α-Oxyacrylates".
- SlideServe. "Aza Diels-Alder Reaction of N-Arylimines with Pyruvate Derivatives".
- National Center for Biotechnology Information (NCBI) / PMC. "Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces".
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chembk.com [chembk.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. PPT - Aza Diels-Alder Reaction of N-Arylimines with Pyruvate Derivatives: PowerPoint Presentation - ID:3817254 [slideserve.com]
- 5. Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
